2-(2-(Ethyl(propyl)amino)ethoxy)ethan-1-ol
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Overview
Description
2-(2-(Ethyl(propyl)amino)ethoxy)ethan-1-ol is an organic compound with the molecular formula C9H21NO2 It is a clear liquid that is used as an intermediate in organic synthesis and pharmaceutical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Ethyl(propyl)amino)ethoxy)ethan-1-ol typically involves the reaction of ethyl(propyl)amine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The process can be summarized as follows:
Reaction Setup: Ethyl(propyl)amine is mixed with ethylene oxide in a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO).
Reaction Conditions: The mixture is heated to a temperature of around 50-60°C and stirred for several hours.
Product Isolation: After the reaction is complete, the product is isolated by distillation or extraction, followed by purification using techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar steps but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Ethyl(propyl)amino)ethoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or thiolated derivatives.
Scientific Research Applications
2-(2-(Ethyl(propyl)amino)ethoxy)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(Ethyl(propyl)amino)ethoxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-(Ethylamino)ethoxy)ethan-1-ol: Similar structure but with an ethylamino group instead of ethyl(propyl)amino.
2-(2-(Propylamino)ethoxy)ethan-1-ol: Similar structure but with a propylamino group instead of ethyl(propyl)amino.
2-(2-(Methylamino)ethoxy)ethan-1-ol: Similar structure but with a methylamino group instead of ethyl(propyl)amino.
Uniqueness
2-(2-(Ethyl(propyl)amino)ethoxy)ethan-1-ol is unique due to its specific combination of ethyl and propyl groups attached to the amino moiety. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
Molecular Formula |
C9H21NO2 |
---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
2-[2-[ethyl(propyl)amino]ethoxy]ethanol |
InChI |
InChI=1S/C9H21NO2/c1-3-5-10(4-2)6-8-12-9-7-11/h11H,3-9H2,1-2H3 |
InChI Key |
KPBAIHSOURVBOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC)CCOCCO |
Origin of Product |
United States |
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